molecular formula C20H25FN4O2S B2741661 N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-15-3

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2741661
CAS No.: 946200-15-3
M. Wt: 404.5
InChI Key: IDGFNLXQUBBHKE-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O2S and its molecular weight is 404.5. The purity is usually 95%.
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Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Fluorobenzyl group : Enhances lipophilicity and receptor binding affinity.
  • Piperazine moiety : Known for its role in various biological activities, including anxiolytic and antipsychotic effects.
  • Oxalamide functional group : Contributes to the compound's reactivity and potential biological interactions.

The molecular formula is C23H29FN4O2C_{23}H_{29}FN_{4}O_{2}, with a molecular weight of approximately 412.5 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of GABA-A receptors, similar to other fluorinated compounds known for their neuroactive properties. This modulation can lead to anxiolytic effects and potential treatment for mood disorders .
  • Enzyme Inhibition : Preliminary studies indicate that derivatives containing the 4-fluorobenzylpiperazine fragment exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatology, particularly for skin hyperpigmentation disorders .
  • Antimicrobial Activity : The presence of the thiophene ring may enhance the compound's antimicrobial properties, as thiophene derivatives are often associated with antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA-A Receptor ModulationAnxiolytic effects in animal models
Tyrosinase InhibitionIC50 values indicating effective inhibition
Antimicrobial ActivityPotential efficacy against various pathogens

Case Study: GABA-A Receptor Modulation

A study exploring the modulation of GABA-A receptors by related compounds revealed that certain derivatives could enhance receptor activity without significant hepatotoxicity. This finding suggests that this compound may similarly provide therapeutic benefits in neurological conditions while maintaining safety profiles .

Case Study: Tyrosinase Inhibition

In a comparative analysis of various 4-fluorobenzylpiperazine derivatives, one derivative demonstrated an IC50 value of 40.43 μM against tyrosinase. This indicates that modifications to the piperazine structure can significantly influence enzyme inhibition potency, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-2-4-17(21)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGFNLXQUBBHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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